molecular formula C6H6BrN3O2 B14914904 1-(2-Bromoallyl)-4-nitro-1h-pyrazole

1-(2-Bromoallyl)-4-nitro-1h-pyrazole

Cat. No.: B14914904
M. Wt: 232.03 g/mol
InChI Key: SZFQIYDENDHDMS-UHFFFAOYSA-N
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Description

1-(2-Bromoallyl)-4-nitro-1h-pyrazole is a heterocyclic compound that contains both bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole typically involves the reaction of 4-nitro-1H-pyrazole with 2-bromoallyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoallyl)-4-nitro-1h-pyrazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the bromine atom.

    Reduction: Formation of 1-(2-aminoallyl)-4-nitro-1h-pyrazole.

    Oxidation: Formation of oxidized derivatives, although specific products depend on the reaction conditions.

Scientific Research Applications

1-(2-Bromoallyl)-4-nitro-1h-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromoallyl)-4-nitro-1h-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromine atom can participate in covalent bonding with nucleophilic sites in proteins or DNA .

Comparison with Similar Compounds

Similar Compounds

    2-Bromoallyl derivatives: Compounds like 2-bromoallyl amine and 2-bromoallyl alcohol share similar structural features and reactivity.

    Nitro-pyrazoles: Compounds such as 3-nitro-1H-pyrazole and 5-nitro-1H-pyrazole have similar nitro functional groups and can undergo similar chemical transformations.

Uniqueness

1-(2-Bromoallyl)-4-nitro-1h-pyrazole is unique due to the presence of both a bromine atom and a nitro group on the pyrazole ring.

Properties

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

1-(2-bromoprop-2-enyl)-4-nitropyrazole

InChI

InChI=1S/C6H6BrN3O2/c1-5(7)3-9-4-6(2-8-9)10(11)12/h2,4H,1,3H2

InChI Key

SZFQIYDENDHDMS-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=C(C=N1)[N+](=O)[O-])Br

Origin of Product

United States

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